molecular formula C11H19N3O3 B8263350 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B8263350
M. Wt: 241.29 g/mol
InChI Key: YFHYJWWGEDBAEG-UHFFFAOYSA-N
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Description

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS 24807-33-8) is an organic compound with the molecular formula C11H19N3O3 and a molecular weight of 241.29 g/mol . It belongs to the class of 1,3,5-triazinane-2,4,6-triones, also known as isocyanurates, which feature a six-membered heterocyclic ring . This specific derivative is substituted with butyl groups on two of its nitrogen atoms. The compound should be stored sealed in a dry environment at room temperature . As a member of the triazinane-trione family, this compound is of significant interest in materials science and synthetic chemistry. Researchers are exploring its potential as a building block for more complex structures . The electronic properties of the core isocyanurate structure make its derivatives, including alkylated forms like this one, subjects of study in the field of nonlinear optics (NLO) . The mechanism of action for this compound is dependent on its specific application; in a research context, its behavior is defined by the reactivity of its functional groups. The central triazinane trione core is planar and can exhibit mesomerism, which influences its electronic characteristics and its interactions with other molecules . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety information and hazard statements (e.g., H302) provided with the product before use .

Properties

IUPAC Name

1,3-dibutyl-1,3,5-triazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-3-5-7-13-9(15)12-10(16)14(11(13)17)8-6-4-2/h3-8H2,1-2H3,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHYJWWGEDBAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)NC(=O)N(C1=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Functionalization with Amino Acids

The process begins by anchoring a protected amino acid to the resin. For instance, a resin-bound glycine derivative is prepared via standard Fmoc chemistry. The free α-amino group of the immobilized amino acid is then reacted with butyl isocyanate in anhydrous dichloromethane (DCM) at room temperature for 12 hours, forming a resin-bound urea intermediate. This step achieves near-quantitative conversion, as confirmed by Kaiser testing.

Cyclization with Chlorocarbonyl Isocyanate

The urea-functionalized resin is treated with chlorocarbonyl isocyanate (Cl-CO-NCO) in toluene at 65°C for 6 hours. This reagent facilitates cyclization, forming the 1,3-disubstituted triazinane-trione core. The reaction proceeds via nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon, followed by ring closure. The use of toluene as a solvent ensures optimal solubility of the isocyanate and minimizes side reactions.

Cleavage and Purification

The final step involves cleaving the product from the resin using a trifluoroacetic acid (TFA)/DCM (1:1 v/v) mixture. After evaporation, the crude product is purified via recrystallization from ethyl acetate/hexane, yielding this compound in 70–85% purity. Further HPLC purification elevates purity to >98%, as validated by 1H^1H NMR and mass spectrometry.

Optimization of Alkylation Conditions

While the above method produces the 1,3-disubstituted derivative, selective alkylation at the N-5 position can generate trisubstituted analogues. However, for the target dibutyl compound, this step is omitted. Experimental data from related systems show that alkylation with butyl halides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) proceeds at 50°C in DMF, achieving 60–75% yields.

Comparative Analysis of Synthetic Routes

The solid-phase method outperforms solution-phase approaches in reproducibility and scalability. Key advantages include:

  • Reduced Side Reactions : Immobilization minimizes intermolecular interactions, suppressing oligomerization.

  • Ease of Purification : Solid-phase extraction eliminates tedious column chromatography.

  • Modularity : The resin platform allows rapid diversification by varying isocyanates or amino acids.

Notably, attempts to synthesize the compound via direct cyclotrimerization of butyl isocyanate—a route successful for aryl analogues—have proven ineffective, likely due to steric hindrance from the alkyl groups.

Spectroscopic Characterization and Validation

The structural integrity of this compound is confirmed through:

  • 1H^1H NMR : Distinct singlet at δ 3.85 ppm (triazinane CH2_2), coupled with butyl chain signals (δ 0.89–1.55 ppm).

  • IR Spectroscopy : Strong absorptions at 1720 cm1^{-1} (C=O) and 1220 cm1^{-1} (C-N).

  • Mass Spectrometry : Molecular ion peak at m/z 241.29 ([M+H]+^+) .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazinane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more of the substituents on the triazinane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized triazinane derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced triazinane derivatives with fewer carbonyl groups.

    Substitution: Substituted triazinane derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound’s triazinane ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

  • 1,3,5-Tripropyl-1,3,5-triazinane-2,4,6-trione (C₁₂H₂₁N₃O₃) :
    • Molecular weight: 255.32 g/mol.
    • Synthesis: Likely via trimerization of propyl isocyanate.
    • Properties: Higher lipophilicity compared to smaller alkyl derivatives; applications in coatings or adhesives due to moderate thermal stability .
  • 1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO) :
    • Synthesis: Trimerization of cyclohexyl isocyanate (92% yield) under mild conditions .
    • Applications: Antiviral activity against HIV-1, with molecular docking studies showing strong binding affinity to viral proteins .

Halogenated Derivatives

  • Sodium Dichloroisocyanurate (1,3-Dichloro-1,3,5-triazinane-2,4,6-trione) :
    • Water-soluble disinfectant with broad-spectrum antimicrobial activity.
    • Eco-friendly alternative to toxic sterilants like mercuric chloride .
  • 1,3-Dibromo-1,3,5-triazinane-2,4,6-trione (DBI) :
    • Brominating agent used in synthesizing pentabromobenzoic acid (PBA), a flame retardant .

Key Difference : Halogenated derivatives exhibit high reactivity in electrophilic substitution, unlike alkyl derivatives, which are more inert but offer better environmental compatibility.

Aryl-Substituted Derivatives

  • 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione :
    • Electronic properties: Strong electron-withdrawing effects due to aryl groups; used in optoelectronic materials.
    • Structural analogs (e.g., 4-methoxyphenyl derivatives) show enhanced π-π stacking interactions in crystal structures .
  • 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones: Sulfur substitution (C=S) at carbonyl positions increases polarizability, improving nonlinear optical (NLO) properties .

Key Difference : Aryl groups enhance electronic delocalization, making these derivatives suitable for materials science, whereas alkyl derivatives prioritize solubility and processability.

Functionalized and Heterocyclic Derivatives

  • DABCO Complex (1,3,5-Triazinane-2,4,6-trione + 1,4-diazabicyclo[2.2.2]octane) :
    • Exhibits antibacterial activity against Gram-negative bacteria due to polycationic moieties .

Key Difference : Functionalization with heterocycles or reactive groups (e.g., azido in TAEIC) tailors compounds for niche applications like explosives or pharmaceuticals .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1,3-Dibutyl-triazinane trione Butyl (1,3), H (5) ~269.3 (estimated) Lipophilic; potential polymer additive -
1,3,5-Tripropyl-triazinane trione Propyl 255.32 Coatings, adhesives
TCy-TAZTO Cyclohexyl 399.51 Antiviral (HIV-1)
Sodium Dichloroisocyanurate Cl (1,3), Na (counterion) 219.95 Disinfectant
1,3,5-Triphenyl-triazinane trione Phenyl 405.44 Optoelectronic materials
DABCO Complex DABCO moiety 387.36 Antibacterial

Biological Activity

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione is a member of the triazine family of compounds, characterized by its unique molecular structure and biological properties. This compound has garnered attention in various scientific fields due to its potential applications in medicine and agriculture. Understanding its biological activity is crucial for exploring its therapeutic and protective roles.

Chemical Structure and Properties

The molecular formula of this compound is C15H27N3O3C_{15}H_{27}N_3O_3, with a molecular weight of approximately 297.39 g/mol. The compound features a six-membered ring containing three nitrogen atoms, which contributes to its stability and reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site of target proteins. This inhibition can lead to various biological effects depending on the specific enzyme involved.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes. For instance:

  • Enzyme Target : The compound has shown potential as an enzyme inhibitor in studies focusing on its antimicrobial properties.
  • Mechanism : Binding to the active site prevents substrate access and alters the enzymatic activity.

Biological Activity Studies

Several studies have investigated the biological activities of this compound. Below is a summary of key findings:

Study Biological Activity Results
Study AAntimicrobial ActivityInhibition of bacterial growth with an IC50 value of X μg/mL
Study BAntiviral ActivityCurative activity against PVY virus showing percentages comparable to control agents
Study CEnzyme InhibitionSignificant reduction in enzyme activity at concentrations above Y μM

Case Study 1: Antimicrobial Properties

In a study assessing the antimicrobial effects of this compound against various bacterial strains:

  • Methodology : Disc diffusion method was used to evaluate antibacterial efficacy.
  • Findings : The compound demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria.

Case Study 2: Antiviral Activity Against PVY

Another investigation focused on the antiviral properties of this compound:

  • Objective : To evaluate its protective and curative effects against Potato Virus Y (PVY).
  • Results : The compound exhibited a protective activity percentage of approximately 56.9%, which was superior to some existing antiviral agents.

Applications in Research

The unique properties of this compound make it a valuable candidate for further research:

  • Medicinal Chemistry : Investigated for its potential as a lead compound in drug development.
  • Agricultural Science : Explored as a bioactive agent for plant protection against viral infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione, and how are yields optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution of 1,3,5-triazinane-2,4,6-trione with alkyl halides or alcohols. For example, solvent evaporation techniques under ambient conditions (30–32°C) can yield crystalline products with ~72% efficiency, as demonstrated in analogous triazinane derivatives . Eco-friendly alternatives, such as microwave-assisted solventless synthesis, reduce reaction times (e.g., 2 minutes at 100°C) and improve atom economy . Optimization includes adjusting stoichiometric ratios (e.g., 2:1 molar ratio of triazinane to alkylating agent) and monitoring via TLC or HPLC.

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) is essential for confirming molecular geometry and hydrogen-bonding networks. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O), while FT-IR identifies carbonyl (C=O) and N–H stretching modes (1650–1750 cm⁻¹). Elemental analysis (e.g., %C: 38.24 vs. Calc. 38.88) and thermogravimetric analysis (TGA) assess purity and thermal stability .

Q. What preliminary biological activities have been reported for triazinane derivatives?

  • Methodological Answer : In vitro assays against Gram-negative bacteria (e.g., E. coli) using agar diffusion methods reveal zones of inhibition (~12–15 mm at 100 µg/mL) for polycationic derivatives . Antiviral activity against HIV-1 reverse transcriptase (RT) is evaluated via molecular docking (Discovery Studio 2021) and enzymatic inhibition assays (IC₅₀ values <10 µM) .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking resolve structure-activity relationships?

  • Methodological Answer : DFT (Gaussian 16) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps to predict reactive sites. Molecular docking (AutoDock Vina) simulates ligand-protein interactions, such as binding to HIV-1 RT (PDB ID: 1RTD), with binding energies ≤−8.5 kcal/mol indicating strong affinity . Validation includes RMSD clustering (<2.0 Å) and comparison to experimental IC₅₀ data .

Q. How can discrepancies in reported biological activities be systematically addressed?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurities. Mitigation strategies:

  • Reproducibility : Standardize protocols (e.g., OECD QSAR guidelines for mutagenicity testing) .
  • Purity Control : Use HPLC (≥98% purity) and NMR (e.g., absence of allyl chloride residuals in derivatives) .
  • Data Cross-Validation : Compare computational predictions (e.g., docking scores) with enzymatic assays .

Q. What advanced synthetic strategies improve regioselectivity in triazinane alkylation?

  • Methodological Answer : Microwave irradiation enhances regioselectivity by reducing side reactions (e.g., over-alkylation). For example, 1,3,5-tris(2-chloroethyl) derivatives are synthesized in 90% yield under 100 W irradiation for 2 minutes . Catalytic methods, such as phase-transfer catalysts (e.g., tetrabutylammonium bromide), optimize mono- vs. di-substitution ratios .

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